molecular formula C11H15Cl2N3 B2427924 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride CAS No. 1803605-54-0

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride

Cat. No. B2427924
CAS RN: 1803605-54-0
M. Wt: 260.16
InChI Key: XWUWMJCIUASLGP-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is a chemical compound with the linear formula C5H11Cl2N3 . It is a solid substance that is stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of imidazole compounds, such as 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride is represented by the InChI code: 1S/C5H9N3.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H .


Physical And Chemical Properties Analysis

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid substance that is stored at room temperature under an inert atmosphere .

Scientific Research Applications

Synthesis and Structural Studies

  • Research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines. They achieved yields of 45–99% and characterized the products through spectroscopy, mass spectrometry, and elemental analyses. This study highlights the potential of 2-phenyl-1H-imidazole derivatives in synthesizing chiral imines and bisimines (Pařík & Chlupatý, 2014).

Application in Anticancer Agents

  • Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, and tested their anticancer activity against various cell lines. Their findings demonstrate the role of these derivatives as potential anticancer agents (Nofal et al., 2014).

Photocatalytic and Sorption Properties

  • Fu, Kang, and Zhang (2014) synthesized metal-organic frameworks using a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand. These frameworks exhibited low band gap, interesting photocatalytic properties, and selective adsorption of small hydrocarbons (Fu, Kang, & Zhang, 2014).

Chemoenzymatic Synthesis

  • Alatorre-Santamaría, Gotor‐Fernández, and Gotor (2011) investigated the chemoenzymatic synthesis of enantiopure 2-(1H-imidazol-1-yl)cycloalkanamines. They employed enzymatic resolution and diverse substitution methodologies, underscoring the potential of 1H-imidazol derivatives in synthesizing optically active cycloalkanamines (Alatorre-Santamaría, Gotor‐Fernández, & Gotor, 2011).

Electrochemical and Corrosion Inhibition Studies

  • Costa et al. (2021) conducted a study on the corrosion inhibition of carbon steel in acidic medium using imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one. Their findings reveal the effectiveness of these molecules in corrosion inhibition, highlighting their applicability in material science (Costa et al., 2021).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(1H-imidazol-2-yl)-2-phenylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-8-10(11-13-6-7-14-11)9-4-2-1-3-5-9;;/h1-7,10H,8,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUWMJCIUASLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-2-yl)-2-phenylethan-1-amine dihydrochloride

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